molecular formula C10H13ClN2Si B1456082 2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine CAS No. 1296201-72-3

2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine

Cat. No. B1456082
CAS RN: 1296201-72-3
M. Wt: 224.76 g/mol
InChI Key: VZWKKHJDJCQARS-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine is a chemical compound with the empirical formula C10H13ClN2Si . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of this compound is 224.76 . The SMILES string representation of the molecule is CSi(C)C#Cc1c(N)ccnc1Cl . The InChI representation is 1S/C10H13ClN2Si/c1-14(2,3)7-5-8-9(12)4-6-13-10(8)11/h4,6H,1-3H3,(H2,12,13) .

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been utilized in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions, using an amide base generated in situ. This method demonstrated efficient reactions with pyridine substrates bearing electron-withdrawing substituents at specific positions, reacting with various aldehydes to form new compounds (Shigeno et al., 2019).

Polymerization and Material Science

  • In the field of material science, the reaction of trimethylsilyl-substituted 2-aminopyridines with mixed chloro(dialkylamido)metal complexes has led to the formation of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have shown potential in alpha-olefin oligo- and polymerization, contributing to the development of new polymers and materials (Fuhrmann et al., 1996).

Organic Synthesis

  • The compound has been involved in the synthesis of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids through a rapid procedure at room temperature. This involves the catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by reaction with various nucleophiles. This showcases the compound's versatility in organic synthesis and the preparation of various organic compounds (Agafonova et al., 2022).

Chemical Transformations

  • The compound's derivatives have been explored for regioselective amination of substituted di- and trichloropyrimidines, leading to 2-substituted products. This indicates its potential in facilitating selective chemical transformations and the synthesis of complex organic molecules (Smith & Buchwald, 2016).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it may be harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

2-chloro-5-(2-trimethylsilylethynyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-7-13-10(11)6-9(8)12/h6-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWKKHJDJCQARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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